N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at positions 4 and 5 with 4-methylphenyl and phenyl groups, respectively. The thiazole ring is further functionalized with a furan-2-carboxamide moiety at position 2. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules due to their electronic and steric properties. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, analogous to methods described for related thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-9-11-15(12-10-14)18-19(16-6-3-2-4-7-16)26-21(22-18)23-20(24)17-8-5-13-25-17/h2-13H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJUXJCATGAQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
This method involves reacting α-halo ketones with thiourea derivatives. For the target compound:
- 4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-amine is prepared by cyclizing 4-methylphenylglyoxal and thiourea in ethanol under reflux.
- Substituted phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling to attach the 4-methylphenyl and phenyl moieties.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methylphenylglyoxal | 10 mmol | Ethanol | Reflux | 6–8 hr | 72–78% |
| Thiourea | 12 mmol |
Alternative Cyclization Approaches
- Thioamide Cyclization : Thioamides treated with N-bromosuccinimide (NBS) yield thiazoles via electrophilic substitution.
- One-Pot Methods : Combining 4-methylacetophenone , benzaldehyde , and sulfur in DMF with ammonium acetate achieves cyclization at 110°C.
Amidation with Furan-2-Carboxylic Acid
The thiazol-2-amine intermediate undergoes amidation with furan-2-carboxylic acid. Two primary strategies are employed:
Acyl Chloride Method
- Furan-2-carbonyl chloride is prepared by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) .
- The acyl chloride reacts with 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Protocol
Carbodiimide-Mediated Coupling
EDC·HCl and DMAP catalyze direct coupling between the carboxylic acid and amine:
- Furan-2-carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq) in DCM.
- Add thiazol-2-amine (1 eq) → Stir overnight at RT.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12–16 hr |
| Workup | Wash with 2N HCl, brine |
| Purity (HPLC) | >98% |
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 65–70% | >98% | Moderate | High |
| EDC·HCl Coupling | 70–75% | >99% | High | Moderate |
| One-Pot Cyclization | 60–65% | 95–97% | Low | Low |
Key Findings :
- EDC·HCl coupling offers superior yield and purity but requires stringent anhydrous conditions.
- Acyl chloride methods are scalable but generate hazardous SOCl₂ byproducts.
Challenges and Optimization Strategies
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compound A : 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()
- Key Difference : Replaces the furan-2-carboxamide group with a methoxy-substituted benzamide.
- Molecular Weight: 400.496 g/mol (vs. ~385 g/mol estimated for the target compound), indicating a heavier substituent.
- Spectral Data :
Compound B: 5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide ()
- Key Difference: Contains a 1,2,4-thiadiazole ring instead of 1,3-thiazole and an additional (4-methylphenoxy)methyl substituent on the furan.
- Impact: Thiadiazoles exhibit higher electronegativity due to the additional nitrogen atom, altering solubility and reactivity.
Heteroatom Substitution in Furan/Thiophene Systems
Compound C : 2-Thiophenefentanyl ()
- Key Difference : Replaces the furan oxygen with sulfur, forming a thiophene ring.
- Impact :
- Relevance to Target Compound : A sulfur-for-oxygen substitution in the furan ring of the target compound could similarly modulate pharmacokinetic properties.
Core Heterocycle Variations
Compound D : S-Alkylated 1,2,4-Triazoles ()
- Key Difference : 1,2,4-Triazole core vs. 1,3-thiazole.
- Impact :
Data Table: Structural and Spectral Comparison
Biological Activity
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide is a thiazole derivative that has garnered attention in biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a thiazole ring, a furan ring, and multiple aromatic substituents. Its molecular formula is , with a molecular weight of 364.43 g/mol. The unique combination of these rings contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, which are vital for cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis, potentially leading to increased cancer cell death.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes its biological activity across different studies:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | A431 | 1.98 ± 1.22 | Cytotoxicity |
| Study 2 | Jurkat | 1.61 ± 1.92 | Apoptosis induction |
| Study 3 | U251 | <10 | Growth inhibition |
Structure-Activity Relationship (SAR)
The efficacy of this compound appears to be influenced by specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Substituents on Aromatic Rings : The presence of electron-donating groups (like methyl) enhances activity by stabilizing the compound's interaction with target enzymes or receptors.
- N-Carboxamide Group : This moiety is critical for maintaining the compound's bioactivity, as it facilitates interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
Anticancer Activity
In a study examining various thiazole derivatives, this compound demonstrated potent anticancer effects against multiple cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The IC50 values indicated strong cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Mechanistic Studies
Molecular dynamics simulations have revealed that this compound interacts with proteins involved in apoptosis pathways primarily through hydrophobic contacts, with limited hydrogen bonding interactions. This suggests a specific binding affinity that may be exploited for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
Condensation : Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-haloketones.
Oxadiazole linkage : Coupling of the furan-2-carboxamide group using carbodiimide-based coupling agents (e.g., DCC or EDC).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key considerations : Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR to verify substituent positions and regiochemistry (e.g., distinguishing thiazole C-2 vs. C-4 substitution) .
- HPLC : Purity assessment (≥98%) using C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement studies (e.g., GPCR targets) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Strategies :
- Catalyst screening : Evaluate Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps .
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Approach :
Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate activity contributors .
Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Workflow :
Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase) .
QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values .
ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .
Structural and Functional Comparisons
Q. How do structural analogs of this compound differ in biological activity?
- Key analogs and activity trends :
| Compound | Structural Variation | Biological Impact |
|---|---|---|
| N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide | Fluorine substitution | Enhanced kinase selectivity |
| N-[5-(furan-2-yl)-1,3,4-thiadiazol]-carboxamide | Thiadiazole core | Reduced cytotoxicity |
| N-(4-methylthiazol-2-yl)furan-2-carboxamide | Simplified thiazole | Loss of receptor binding |
Methodological Challenges
Q. What are the limitations in characterizing this compound’s metabolic stability?
- Approach :
- In vitro microsomal assays : Use human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation .
- Limitations : Poor solubility in aqueous buffers may require DMSO co-solvents (<0.1%), risking assay interference .
Q. How can crystallography resolve ambiguities in its 3D conformation?
- Protocol :
Crystal growth : Slow vapor diffusion (e.g., CHCl₃/hexane) .
X-ray diffraction : Resolve torsional angles of the thiazole-furan linkage to confirm planarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
